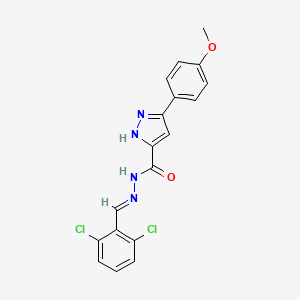

(E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 2,6-dichlorobenzylidene moiety and a 4-methoxyphenyl substituent at the pyrazole C3 position. The (E)-configuration of the hydrazone linkage is critical for its structural stability and biological interactions. Its synthesis typically involves condensation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2,6-dichlorobenzaldehyde under acidic conditions, followed by crystallization and spectroscopic validation (IR, NMR, ESI-MS) .

Properties

IUPAC Name |

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2/c1-26-12-7-5-11(6-8-12)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRJOVUMSVMDGH-UFFVCSGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-methoxyphenyl hydrazine followed by the formation of the carbohydrazide. The reaction conditions and yields can vary, but the compound has been reported to be synthesized with good purity and yield through established organic synthesis methods .

Biological Activity Overview

Research has demonstrated that derivatives of pyrazole compounds exhibit a broad spectrum of biological activities, including:

- Antioxidant properties

- Anti-inflammatory effects

- Antimicrobial activity

- Anticancer potential

Antioxidant Activity

Studies indicate that pyrazole derivatives can act as effective antioxidants. The presence of electron-donating groups like methoxy enhances their radical scavenging ability. For instance, compounds similar to this compound have shown promising results in reducing oxidative stress markers in vitro .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various models. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various bacterial strains. In studies, it was effective against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, compounds structurally related to this compound demonstrated selective inhibition of cancer cell lines such as MCF-7, with IC50 values significantly lower than those for standard chemotherapeutics .

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications in the structure led to enhanced cytotoxicity, with IC50 values ranging from 10 µM to 25 µM for the most active compounds .

- In Vivo Models : In animal models, derivatives demonstrated efficacy in reducing tumor size when administered in combination with conventional therapies. The mechanism appears to involve both direct cytotoxic effects and modulation of immune responses .

Data Summary

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to structurally related pyrazole carbohydrazides (Table 1). Key differences lie in:

- Benzylidene substituents : 2,6-dichloro vs. 2,4-dichloro (E-DPPC, ) or 4-chloro ().

- Pyrazole substituents: 3-(4-methoxyphenyl) vs. 3-phenyl (E-DPPC, ), 3-(2-ethoxyphenyl) (), or 3-(hydroxypyridinone) ().

Table 1. Structural and Physicochemical Comparison

*Estimated based on analogs (e.g., 6h, ).

Computational and Crystallographic Insights

- DFT Studies : E-DPPC () exhibited a HOMO-LUMO gap of 4.2 eV in aqueous solution, indicating moderate reactivity. The target compound’s methoxy group may lower this gap due to electron-donating effects, increasing electrophilicity.

- Crystallography : E-DPPC () adopts a planar conformation stabilized by intramolecular hydrogen bonds (N-H···O=C). The target compound’s methoxy group may introduce steric hindrance, slightly distorting planarity and affecting packing efficiency.

Photochemical Behavior

Analogous chalcone derivatives () undergo photodimerization under UV light (300 nm) with a reaction half-life of 120 minutes. The target compound’s conjugated system may exhibit similar reactivity, but the methoxy group’s electron-donating nature could slow dimerization by stabilizing the excited state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.